molecular formula C14H19ClN2S B215752 N-(4-chloro-2-methylphenyl)-3-methylpiperidine-1-carbothioamide

N-(4-chloro-2-methylphenyl)-3-methylpiperidine-1-carbothioamide

Cat. No. B215752
M. Wt: 282.8 g/mol
InChI Key: DPIKLVFPJNEIMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methylphenyl)-3-methylpiperidine-1-carbothioamide, commonly known as CTOP, is a synthetic compound that belongs to the piperidine class of opioids. CTOP has gained significant attention in the scientific community due to its potential applications in the field of pain management.

Mechanism of Action

CTOP exerts its pharmacological effects by selectively blocking the mu-opioid receptor. The mu-opioid receptor is a G protein-coupled receptor that is involved in the modulation of pain, reward, and addiction. CTOP binds to the mu-opioid receptor with high affinity and blocks the activation of the receptor by endogenous opioids such as enkephalins and endorphins. This results in the inhibition of pain transmission and the reduction of opioid-induced side effects such as respiratory depression and addiction.
Biochemical and Physiological Effects:
CTOP has been shown to have a range of biochemical and physiological effects. It has been demonstrated to be a highly selective antagonist of the mu-opioid receptor, with minimal affinity for other opioid receptors. CTOP has been shown to be effective in reducing pain in various animal models, including neuropathic pain, inflammatory pain, and cancer pain. CTOP has also been shown to reduce the development of tolerance to opioids and to prevent opioid-induced hyperalgesia.

Advantages and Limitations for Lab Experiments

CTOP has several advantages for use in lab experiments. It is a highly selective and potent antagonist of the mu-opioid receptor, making it an ideal tool for investigating the role of this receptor in pain pathways. CTOP has also been shown to be effective in reducing pain in various animal models, making it a useful compound for developing new therapies for pain management. However, one of the limitations of CTOP is its short half-life, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on CTOP. One area of interest is the development of new therapies for pain management based on CTOP. Another area of interest is the investigation of the role of the mu-opioid receptor in addiction and reward pathways. CTOP may also have potential applications in the treatment of opioid addiction and withdrawal. Further research is needed to fully understand the potential applications of CTOP in these areas.

Synthesis Methods

The synthesis of CTOP involves the reaction of 4-chloro-2-methylbenzylamine with 3-methylpiperidine-1-carbothioamide in the presence of a suitable solvent and a catalyst. The reaction mixture is then purified using various techniques such as column chromatography, recrystallization, and distillation. The final product obtained is a white crystalline powder with a melting point of 220-222°C.

Scientific Research Applications

CTOP has been extensively studied for its potential applications in the field of pain management. It has been shown to be a highly selective antagonist of the mu-opioid receptor, which is involved in the modulation of pain. CTOP has been used in various studies to investigate the role of mu-opioid receptors in pain pathways and to develop new therapies for pain management.

properties

Product Name

N-(4-chloro-2-methylphenyl)-3-methylpiperidine-1-carbothioamide

Molecular Formula

C14H19ClN2S

Molecular Weight

282.8 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-3-methylpiperidine-1-carbothioamide

InChI

InChI=1S/C14H19ClN2S/c1-10-4-3-7-17(9-10)14(18)16-13-6-5-12(15)8-11(13)2/h5-6,8,10H,3-4,7,9H2,1-2H3,(H,16,18)

InChI Key

DPIKLVFPJNEIMO-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)C(=S)NC2=C(C=C(C=C2)Cl)C

Canonical SMILES

CC1CCCN(C1)C(=S)NC2=C(C=C(C=C2)Cl)C

Origin of Product

United States

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